5-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide

Description

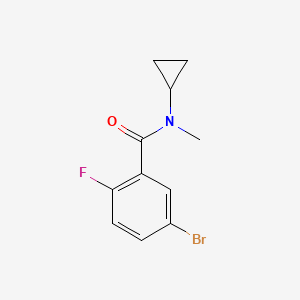

Chemical Structure: 5-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide (CAS: 1512044-54-0) is a substituted benzamide derivative with a bromine atom at position 5, a fluorine atom at position 2, and both methyl and cyclopropyl groups attached to the amide nitrogen. Its molecular formula is C₁₁H₁₀BrFNO, with a molecular weight of 270.91 g/mol .

Synthesis: The compound is synthesized via coupling reactions using reagents such as T3P (propylphosphonic anhydride), methanamine, and triethylamine (TEA) in dimethylformamide (DMF) .

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c1-14(8-3-4-8)11(15)9-6-7(12)2-5-10(9)13/h2,5-6,8H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPRFQONDDHHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)C2=C(C=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzamides.

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

5-Bromo-2-fluoro-N-methylbenzamide

- Structure : Lacks the cyclopropyl group; only a methyl substituent on the amide nitrogen.

- Molecular Weight : 231.90 g/mol.

- Synthesis : Similar to the target compound but excludes cyclopropane incorporation .

- Key Difference : The absence of the cyclopropyl group reduces steric hindrance, which may lower metabolic stability compared to the target compound.

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Structure : Features a 2-methoxyphenyl group instead of methyl/cyclopropyl.

- Molecular Weight: 324.14 g/mol (C₁₄H₁₁BrFNO₂) .

Core Structure Modifications

5-Bromo-N-methylindole-2-carboxamide Derivatives

Substituent Position Variations

5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

Comparative Data Table

Research Findings and Implications

Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to N-methyl or N-aryl analogs, as cyclopropane rings are less susceptible to enzymatic degradation .

Biological Activity

5-Bromo-N-cyclopropyl-2-fluoro-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of bromine and fluorine substituents and a cyclopropyl group. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.

- Molecular Formula : CHBrF NO

- Molecular Weight : Approximately 272.11 g/mol

- CAS Number : 515135-64-5

The compound's structure contributes to its reactivity and potential interactions with biological targets. The bromine and fluorine atoms can enhance binding affinities, making it a candidate for various pharmacological studies.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanisms of action remain largely uncharacterized, necessitating further research.

Potential Biological Activities

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacteria and fungi. Preliminary tests suggest that this compound may also exhibit antimicrobial activity.

- Anticancer Activity : Structural analogs have been investigated for their potential to inhibit cancer cell proliferation. The unique structural components of this compound may contribute to similar effects.

- Anti-inflammatory Effects : Compounds with structural similarities often interact with inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act by:

- Binding to Enzymes or Receptors : The presence of halogen atoms can enhance binding affinity to specific molecular targets.

- Modulating Biological Pathways : Similar compounds have been shown to inhibit or activate various biochemical pathways, leading to observed biological effects.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Testing

In a recent study, the antimicrobial activity of structurally similar compounds was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar functional groups exhibited significant inhibitory effects, suggesting that this compound may follow suit.

Future Directions

Further research is essential to elucidate the biological activity and mechanism of action of this compound. Suggested areas for future studies include:

- In vitro and In vivo Studies : Conducting comprehensive biological assays to assess efficacy against specific diseases.

- Molecular Docking Studies : Utilizing computational methods to predict binding interactions with target proteins.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.